molecular formula C6H6FNO4S B2845633 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2138238-83-0

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2845633
CAS RN: 2138238-83-0
M. Wt: 207.18
InChI Key: LFCRHVWPXJOUDB-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)benzoic acid is a xenobiotic substrate analogue . It’s used in laboratory chemicals . The molecular formula is CHFOS, with an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method covers primary, secondary, and tertiary aliphatic carboxylic acid NHPI esters .


Molecular Structure Analysis

The molecular structure of 4-(Fluorosulfonyl)benzoic acid is represented by the formula FSO2C6H4CO2H .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . It was postulated that fluorosulfonyl radical could be first generated from FSO2Cl2 by single-electron reduction .

Scientific Research Applications

Medicinal Chemistry Applications

Research has explored the synthesis of various compounds for potential antibacterial properties, where derivatives of pyrrole carboxylic acids, including structures similar to 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, have been investigated. For instance, studies on pyridonecarboxylic acids as antibacterial agents have led to the synthesis and evaluation of compounds with modifications at specific positions, revealing significant antibacterial activity worthy of further biological study (Egawa et al., 1984).

Environmental Science Applications

In the context of environmental remediation, research has focused on the degradation of persistent pollutants using advanced oxidation processes. Heat-activated persulfate oxidation, for example, has been evaluated for the degradation of perfluorinated compounds, with conditions suitable for in-situ groundwater remediation. This includes the decomposition of perfluorocarboxylic acids (PFCAs) to less harmful end products, highlighting the potential for environmental cleanup efforts (Park et al., 2016).

Organic Synthesis Applications

Sulfonyl fluorides, including compounds related to this compound, are valuable building blocks in organic synthesis due to their reactivity. Research has introduced methods for the catalytic decarboxylative fluorosulfonylation of aliphatic carboxylic acids, transforming abundant carboxylic acids into corresponding sulfonyl fluorides. This process is facilitated by energy-transfer-mediated photocatalysis, showcasing a high degree of functional-group tolerance and mild reaction conditions (Chen et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine . These residues are found in various enzymes and proteins, playing crucial roles in numerous biochemical processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins it targets. For example, if the compound targets a protease (an enzyme that breaks down proteins), it could impact protein degradation pathways .

Pharmacokinetics

Sulfonyl fluorides are generally known for their biocompatibility and aqueous stability , which suggests that they could have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets and modifies. For instance, if it inhibits a protease, it could prevent the breakdown of certain proteins, potentially leading to an accumulation of those proteins in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the reactivity of the sulfonyl fluoride group . Additionally, factors such as temperature and the presence of other chemicals could also influence the compound’s stability and reactivity .

Safety and Hazards

4-(Fluorosulfonyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluorosulfonyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCRHVWPXJOUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138238-83-0
Record name 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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